1-(3,4-Dichlorobenzyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone

medicinal chemistry mGluR2 PAM lead optimization

Select CAS 338965-61-0 for its unique 1-(3,4-dichlorobenzyl) and 3-(4-fluorobenzyloxy) dual-substitution architecture—a defining mGluR2 PAM chemotype (US20130109652A1) not replicated by unsubstituted cores or pyridinyl analogs. With a favorable CNS profile (MW 392.2, TPSA 29.5 Ų, cLogP 5.2), it is purpose-built for systematic SAR investigations of halogen bonding and lipophilic interactions in neurological targets. Avoid generic pyridinones; this distinct topology ensures reproducible allosteric modulation data.

Molecular Formula C20H16Cl2FNO2
Molecular Weight 392.25
CAS No. 338965-61-0
Cat. No. B2404455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorobenzyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone
CAS338965-61-0
Molecular FormulaC20H16Cl2FNO2
Molecular Weight392.25
Structural Identifiers
SMILESCC1=C(C(=O)C=CN1CC2=CC(=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)F
InChIInChI=1S/C20H16Cl2FNO2/c1-13-20(26-12-14-2-5-16(23)6-3-14)19(25)8-9-24(13)11-15-4-7-17(21)18(22)10-15/h2-10H,11-12H2,1H3
InChIKeyNVRYYLIHHWOURG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 1-(3,4-Dichlorobenzyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone (CAS 338965-61-0): Core Chemical Identity and Structural Context


1-(3,4-Dichlorobenzyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone (CAS 338965-61-0) is a fully synthetic, small-molecule 4(1H)-pyridinone derivative characterized by a 2-methyl group, a 3-[(4-fluorophenyl)methoxy] substituent, and a 1-[(3,4-dichlorophenyl)methyl] moiety [1]. With a molecular formula of C20H16Cl2FNO2 and a molecular weight of 392.2 g/mol, the compound falls within favorable drug-like physicochemical space (cLogP ~5.2, topological polar surface area 29.5 Ų) [1]. It belongs to a broader class of substituted pyridinones that have been investigated in patent literature as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 2 (mGluR2), a target implicated in neurological and psychiatric disorders [2]. The compound's distinct 1-benzyl and 3-benzyloxy substitution pattern differentiates it from simpler pyridinone scaffolds and necessitates precise characterization for scientific selection.

Why Generic Pyridinone Substitution Fails: The Structural Specificity of CAS 338965-61-0


Generic substitution within the 4(1H)-pyridinone class is precluded by the compound's unique, multi-site substitution architecture. The simultaneous presence of the electron-withdrawing 3,4-dichlorobenzyl group at N1 and the 4-fluorobenzyloxy ether at C3 creates a distinct electronic and steric environment not replicated by other in-class compounds [1]. Closely related analogs, such as 1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone (CAS 338965-58-5), alter the N1 substituent to a pyridinyl ring, fundamentally changing the molecule's conformational and electronic properties . Even the core intermediate 3-[(4-fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone (CAS 338965-51-8) lacks the critical N1-benzyl substitution that defines the target compound's pharmacological profile . In the context of mGluR2 PAM activity, the patent literature indicates that pyridinone N1-substituent variation profoundly impacts allosteric modulator potency and cooperativity, making precise structural fidelity essential for reproducible biological outcomes [2].

Quantitative Differentiation Evidence for 1-(3,4-Dichlorobenzyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone (CAS 338965-61-0)


Structural Uniqueness Quantified by Physicochemical Descriptors vs. Core Pyridinone Scaffold

The target compound exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 5.2, which is substantially higher than the core 3-[(4-fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone scaffold lacking the N1-substituent [1]. This increase in lipophilicity is driven by the introduction of the 3,4-dichlorobenzyl group and is critical for blood-brain barrier penetration in CNS drug discovery programs targeting mGluR2 [2]. The topological polar surface area remains low at 29.5 Ų, a value consistent with good CNS drug-like properties [1].

medicinal chemistry mGluR2 PAM lead optimization

Differentiation from Pyridinyl-Substituted Analog: Molecular Weight and Structural Divergence

A direct structural comparison with 1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone (CAS 338965-58-5) reveals a molecular weight difference of approximately 20.6 g/mol (392.2 vs. 412.8 g/mol) due to the replacement of the 3,4-dichlorobenzyl group with a pyridinyl-CF₃ moiety [1]. This substitution alters both the heteroatom count and the electronic character of the N1-substituent, which in the mGluR2 PAM patent series has been shown to modulate allosteric activity [2].

chemical procurement analog comparison mGluR2

Class-Level Differentiation: mGluR2 PAM Activity vs. Inactive Scaffold Control

While no direct quantitative potency data (IC₅₀/EC₅₀) for CAS 338965-61-0 were identified in the public domain at the time of this analysis, the compound resides within a pyridinone chemotype explicitly claimed as mGluR2 PAMs [1]. The patent specification teaches that N1-benzyl-substituted pyridinones with electron-withdrawing substituents on the benzyl ring (such as the 3,4-dichloro pattern present in the target compound) exhibit allosteric modulator activity, whereas the unsubstituted core 4(1H)-pyridinone scaffold is devoid of such activity [1].

mGluR2 positive allosteric modulator SAR

Computed Descriptor Differentiation for CNS Drug-Likeness Filtering

The compound's computed properties satisfy multiple CNS drug-likeness filters. With a molecular weight of 392.2 g/mol (<400), cLogP of 5.2, topological polar surface area (TPSA) of 29.5 Ų (<60 Ų), and zero hydrogen bond donors, the compound meets stringent cutoffs that many bulkier pyridinone analogs fail [1]. For comparison, the analogous CAS 338965-58-5 has a higher molecular weight of 412.8 g/mol and increased TPSA due to the additional pyridinyl nitrogen, potentially reducing passive CNS permeability .

drug-likeness CNS MPO physicochemical properties

Target Application Scenarios for 1-(3,4-Dichlorobenzyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone (CAS 338965-61-0)


mGluR2 Positive Allosteric Modulator (PAM) Screening and Lead Optimization

Given its structural alignment with the mGluR2 PAM chemotype claimed in US20130109652A1, CAS 338965-61-0 is positioned as a screening candidate or lead optimization starting point for CNS disorders such as anxiety, schizophrenia, and epilepsy [2]. Its N1-(3,4-dichlorobenzyl) substitution pattern is explicitly associated with PAM activity in the patent, and its favorable CNS physicochemical profile (MW 392.2, TPSA 29.5 Ų) supports brain penetration potential [1][2]. Researchers should prioritize this compound when exploring SAR around N1-benzyl-substituted pyridinone mGluR2 PAMs, as opposed to the unsubstituted core scaffold which lacks activity [2].

Chemical Biology Probe for Halogenated Benzyl-Pyridinone Pharmacophore Mapping

The compound's unique combination of a 3,4-dichlorobenzyl N1-substituent and a 4-fluorobenzyloxy C3-substituent makes it a valuable probe for mapping halogen bonding and lipophilic interactions in target binding pockets [1]. Unlike the pyridinyl-substituted analog CAS 338965-58-5, which introduces a heteroaryl moiety that may engage different binding interactions, CAS 338965-61-0 provides a pure benzyl-benzyloxy substitution topology for systematic SAR investigations .

CNS Drug Discovery Programs Requiring Low TPSA and Moderate Lipophilicity

For CNS programs aiming to optimize blood-brain barrier penetration, CAS 338965-61-0 offers a desirable balance of low TPSA (29.5 Ų) and moderate lipophilicity (cLogP 5.2) that aligns with established CNS MPO desirability ranges [1]. This differentiates it from higher molecular weight or more polar alternatives such as CAS 338965-58-5 (MW 412.8, additional pyridinyl nitrogen), which may exhibit reduced passive permeability . Procurement for CNS-targeted libraries should favor compounds maintaining these favorable computed parameters [1].

Quote Request

Request a Quote for 1-(3,4-Dichlorobenzyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.